Volinanserin was initially developed by Sanofi-Aventis as a potential therapeutic agent for schizophrenia and sleep disorders. It belongs to the class of serotonin receptor antagonists, specifically targeting the 5-HT2A receptor. The compound is classified under the broader category of psychoactive drugs due to its effects on neurotransmitter systems in the brain. Its chemical formula is , and it has a molar mass of approximately 373.468 g/mol .
The synthesis of Volinanserin involves several steps that utilize various organic compounds and reagents. The process can be summarized as follows:
The molecular structure of Volinanserin features a piperidine ring substituted with a phenyl group that contains methoxy groups. The key structural components include:
The three-dimensional conformation plays a crucial role in its interaction with biological targets .
Volinanserin participates in various chemical reactions primarily related to its synthesis and functionalization:
Volinanserin acts primarily as an antagonist at the serotonin 5-HT2A receptor. By binding to this receptor without activating it, Volinanserin inhibits serotonin's effects on neuronal signaling pathways associated with mood regulation and perception. This mechanism underlies its potential therapeutic effects in conditions like schizophrenia and depression .
The compound's selectivity for the 5-HT2A receptor over other serotonin receptors (such as 5-HT1A or 5-HT2C) is crucial for minimizing side effects typically associated with non-selective agents.
Volinanserin exhibits several notable physical and chemical properties:
Volinanserin has been utilized primarily in research settings to explore its effects on serotonin receptors and their implications in various neurological disorders:
To enable modular conjugation, volinanserin analogues were functionalized with azide or alkyne-terminated polyethylene glycol (PEG) linkers at the 2-methoxy group of the dimethoxyphenyl ring. This position was selected based on SAR studies showing preserved 5-HT2A antagonism when modified with ether tethers [3]. Synthesis involved:
Functionalized analogues retained sub-micromolar antagonism (Table 2), confirming tolerance for linker incorporation. The azide derivative (Compound 4) showed pIC50 = 7.33 (46.7 nM) against 5-HT2A receptors, only ~10-fold lower than native (R)-volinanserin (pIC50 = 8.32, 4.8 nM) [3].
Table 2: Antagonist Activity of Functionalized Volinanserin Analogues
Compound | Structure | pIC50 ± SEM | IC50 (nM) |
---|---|---|---|
(R)-Volinanserin | Native | 8.32 ± 0.33 | 4.8 |
4 | Azide-PEG2 tether | 7.33 ± 0.18 | 46.7 |
5 | Alkyne-PEG2 tether | 7.25 ± 0.13 | 56.6 |
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enabled efficient synthesis of homobivalent volinanserin ligands. The reaction exploited the bioorthogonality of azide (Compound 4) and alkyne (Compound 5) groups under physiological conditions:
The triazole dimer exhibited potent 5-HT2A antagonism (pIC50 = 7.44, 36.5 nM), demonstrating that the 1,4-disubstituted triazole moiety did not impede receptor binding. This contrasted with ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which produces 1,5-disubstituted triazoles incompatible with volinanserin’s steric requirements [9]. The CuAAC approach provided quantitative yields without chromatographic purification, aligning with click chemistry principles of high atom economy and modularity [2] [9].
PEG spacer length significantly influenced bivalent ligand efficacy. Homodimers with 2–17 ethylene glycol units (Table 3) were evaluated for 5-HT2A inhibition:
While all dimers retained sub-100 nM potency, longer PEG chains marginally improved activity, suggesting enhanced avidity from simultaneous engagement of receptor dimers. PEGylation also increased aqueous solubility (>50 mg/mL in DMSO) compared to native volinanserin, potentially improving bioavailability [3] [5]. Deuterated derivatives (e.g., CD3O- in place of CH3O-) exhibited metabolic stabilization via deuterium isotope effects, extending plasma half-life without altering receptor affinity [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7